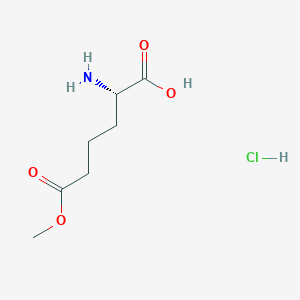

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-12-6(9)4-2-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPRBBKYRZVRBV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known as L-α-Aminoadipic acid δ-methyl ester hydrochloride, is a key intermediate in the synthesis of various pharmaceuticals and serves as a valuable building block in biochemical research. This technical guide provides a detailed overview of a plausible synthetic pathway for this compound, based on established methodologies for the selective protection and modification of dicarboxylic amino acids. The guide includes detailed experimental protocols, quantitative data where available from analogous syntheses, and visualizations of the chemical transformations and workflows to aid in the practical application of this synthesis.

Introduction

This compound is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. The presence of a methyl ester at the δ-carboxyl group and a free α-amino and α-carboxyl group (as the hydrochloride salt) makes it a versatile synthon for peptide synthesis and the development of novel therapeutics. The primary challenge in its synthesis lies in the selective esterification of the δ-carboxyl group while leaving the α-carboxyl group free or temporarily protected. This guide outlines a multi-step strategy to achieve this selective transformation.

Proposed Synthesis Pathway

The proposed pathway for the synthesis of this compound begins with the commercially available L-α-aminoadipic acid. The synthesis involves a series of protection and deprotection steps to achieve the desired regioselective esterification.

Logical Workflow for the Synthesis

Caption: Proposed multi-step synthesis pathway.

Experimental Protocols

The following protocols are based on established procedures for similar transformations.[1] Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of N-Cbz-L-α-aminoadipic acid

This step involves the protection of the amino group of L-α-aminoadipic acid with a benzyloxycarbonyl (Cbz) group.

-

Materials: L-α-aminoadipic acid, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate, Dioxane, Water.

-

Procedure:

-

Dissolve L-α-aminoadipic acid in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise while maintaining the pH between 8-9 with additional sodium bicarbonate solution.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with cold 1N HCl to pH 2.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-α-aminoadipic acid.

-

Step 2: Synthesis of (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid

The α-carboxyl group is selectively protected by forming a 5-oxazolidinone ring.[1]

-

Materials: N-Cbz-L-α-aminoadipic acid, Paraformaldehyde, p-Toluenesulfonic acid (p-TsOH), Toluene.

-

Procedure:

-

Suspend N-Cbz-L-α-aminoadipic acid and paraformaldehyde in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

Step 3: Synthesis of Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate

The free δ-carboxyl group is esterified to a methyl ester.

-

Materials: (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid, Methanol, Sulfuric acid (catalytic amount).

-

Procedure:

-

Dissolve the oxazolidinone derivative in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the solution for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

-

Step 4: Synthesis of N-Cbz-L-α-aminoadipic acid δ-methyl ester

The 5-oxazolidinone ring is selectively opened to reveal the free α-carboxyl group.[1]

-

Materials: Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve the protected ester in a mixture of THF and water.

-

Cool the solution in an ice bath.

-

Add a stoichiometric amount of lithium hydroxide solution dropwise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, acidify the mixture with cold 1N HCl to pH 3-4.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to obtain N-Cbz-L-α-aminoadipic acid δ-methyl ester.

-

Step 5: Synthesis of this compound

The final step involves the deprotection of the N-Cbz group and the formation of the hydrochloride salt.

-

Materials: N-Cbz-L-α-aminoadipic acid δ-methyl ester, Palladium on carbon (10% Pd/C), Methanol, Hydrochloric acid.

-

Procedure:

-

Dissolve the N-Cbz protected amino acid ester in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Add one equivalent of hydrochloric acid.

-

Subject the mixture to hydrogenation at atmospheric or elevated pressure until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid.

-

Data Presentation

The following table summarizes the expected inputs and outputs for each step of the synthesis. Yields are estimated based on analogous reactions reported in the literature for aspartic and glutamic acid derivatives.[1]

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | L-α-Aminoadipic acid | Benzyl chloroformate, NaHCO₃ | N-Cbz-L-α-aminoadipic acid | 85-95 |

| 2 | N-Cbz-L-α-aminoadipic acid | Paraformaldehyde, p-TsOH | (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid | 70-85 |

| 3 | (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid | Methanol, H₂SO₄ | Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate | 80-90 |

| 4 | Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate | LiOH | N-Cbz-L-α-aminoadipic acid δ-methyl ester | 90-98 |

| 5 | N-Cbz-L-α-aminoadipic acid δ-methyl ester | H₂, Pd/C, HCl | This compound | >95 |

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step pathway involving selective protection of the α-amino and α-carboxyl groups of L-α-aminoadipic acid, followed by esterification of the δ-carboxyl group and subsequent deprotection. The described protocols, based on well-established chemical transformations, provide a reliable foundation for the laboratory-scale synthesis of this important chemical intermediate. The use of a 5-oxazolidinone as a temporary protecting group for the α-carboxyl function is a key strategy to achieve the desired regioselectivity. Careful monitoring and optimization of each step will be crucial for maximizing the overall yield and purity of the final product.

References

An In-depth Technical Guide on the Core Mechanism of Action of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, a methyl ester derivative of L-α-Aminoadipic acid (L-α-AAA), is a compound of interest in neuroscience and metabolic research. While direct studies on the esterified compound are limited, its mechanism of action is hypothesized to be that of a prodrug, delivering the biologically active L-α-AAA. This guide delineates the established mechanism of L-α-AAA, focusing on its role as a selective gliotoxin through the inhibition of key astrocyte-specific proteins: glutamine synthetase and the glutamate transporter. This document provides a comprehensive overview of the signaling pathways affected, detailed experimental protocols for assessing its activity, and a summary of relevant quantitative data.

Introduction

This compound is the hydrochloride salt of the methyl ester of L-α-Aminoadipic acid. The esterification of the terminal carboxylic acid group is a common strategy in drug development to enhance lipophilicity and improve cell permeability. It is proposed that once it has crossed the cell membrane, intracellular esterases hydrolyze the methyl ester, releasing L-α-AAA, which can then exert its biological effects.

L-α-AAA is a homolog of the excitatory neurotransmitter glutamate and has been identified as a selective gliotoxin, particularly targeting astrocytes.[1][2] Its mechanism of action is primarily attributed to the competitive inhibition of two critical astrocytic proteins: glutamine synthetase and the glutamate transporter.[3] This targeted disruption of astrocyte function has made L-α-AAA a valuable tool in studying astrocyte-neuron interactions and the consequences of glial dysfunction.

Proposed Mechanism of Action: A Prodrug Approach

The core of the proposed mechanism of action for this compound is its function as a prodrug of L-α-AAA. This relationship can be visualized as a two-step process.

References

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride chemical properties

An In-depth Technical Guide on (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of the naturally occurring amino acid (S)-2-aminoadipic acid, holds potential as a building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, based on available data. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly accessible literature, this guide extrapolates potential methodologies and applications based on the known chemistry of related compounds.

Chemical Properties and Identifiers

This compound is the hydrochloride salt of the 6-methyl ester of (S)-2-aminoadipic acid. This modification of the side-chain carboxyl group to a methyl ester alters the polarity and reactivity of the molecule, making it a valuable synthon for various chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | H-Aad(OMe)-OH·HCl, (S)-2-Aminoadipic acid 6-methyl ester hydrochloride |

| CAS Number | 147780-39-0[1] |

| Molecular Formula | C₇H₁₄ClNO₄[1] |

| Molecular Weight | 211.64 g/mol [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 333.3 °C at 760 mmHg | Predicted[2] |

| Flashing Point | 155.4 °C | Predicted[2] |

| Vapor Pressure | 2.65E-05 mmHg at 25°C | Predicted[2] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Synthesis and Spectroscopic Analysis

Proposed Synthesis Workflow

A common method for the preparation of amino acid methyl ester hydrochlorides is the Fischer esterification, where the amino acid is treated with methanol and a strong acid, such as hydrogen chloride.

Spectroscopic Data

No experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For researchers synthesizing this compound, the following analyses would be crucial for its characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity. Expected signals would include a singlet for the methyl ester protons, multiplets for the aliphatic chain protons, and a signal for the alpha-proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms. Expected signals would include those for the two carbonyl carbons (acid and ester), the alpha-carbon, the aliphatic chain carbons, and the methoxy carbon.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups. Characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amine hydrochloride, and the C=O stretches of the carboxylic acid and the ester.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Biological Activity and Applications in Drug Development

The biological activity of this compound has not been specifically characterized. However, its parent compound, (S)-2-aminoadipic acid (also known as L-α-aminoadipic acid), is a known intermediate in the metabolism of lysine.[3][4] Alterations in the levels of α-aminoadipic acid have been associated with certain metabolic disorders.

The primary potential application of this compound in drug development lies in its use as a modified amino acid for peptide synthesis. The esterification of the side-chain carboxyl group can serve several purposes:

-

Protection during Peptide Synthesis: The methyl ester can act as a protecting group for the side-chain carboxylate during solid-phase or solution-phase peptide synthesis, preventing unwanted side reactions.

-

Modification of Peptide Properties: Incorporation of this modified amino acid into a peptide sequence can alter its physicochemical properties, such as solubility, lipophilicity, and conformational preferences. This can be a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.

Potential Signaling Pathway Involvement

As a derivative of α-aminoadipic acid, it is conceivable that (S)-2-Amino-6-methoxy-6-oxohexanoic acid could interact with pathways involving lysine metabolism. However, without experimental data, any proposed signaling pathway would be purely speculative. The diagram below illustrates a simplified logical relationship of its potential, though unverified, role.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on its structure as an amino acid hydrochloride, standard laboratory safety precautions should be observed. It should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a chemical compound with potential utility in synthetic chemistry, particularly for the development of novel peptides. While there is a significant lack of publicly available experimental data regarding its synthesis, spectroscopic characterization, and biological activity, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this molecule and to explore its potential applications in drug discovery and development. Researchers working with this compound are encouraged to perform thorough characterization and to publish their findings to contribute to the collective scientific knowledge.

References

Spectroscopic Profile of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride (CAS RN: 147780-39-0). While publicly accessible experimental spectra are limited, this document offers predicted data, expected spectral characteristics, and detailed experimental protocols to aid in the characterization of this compound.

Chemical Structure and Properties

This compound, also known as L-α-Aminoadipic acid γ-methyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid L-α-Aminoadipic acid.

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₄ |

| Molecular Weight | 211.64 g/mol |

| CAS Number | 147780-39-0 |

| IUPAC Name | (2S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride |

| Synonyms | L-alpha-Aminoadipic acid gamma-methyl ester hydrochloride, H-L-Aad(OMe)-OH·HCl |

Spectroscopic Data (Predicted and Expected)

Due to the absence of publicly available experimental spectra, this section provides predicted Nuclear Magnetic Resonance (NMR) data and expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). These predictions are based on the chemical structure and established principles of spectroscopic analysis. A supplier of this compound, Chem-Impex International, notes a purity of ≥ 98% by NMR, indicating that experimental data exists, though it is not publicly shared.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Spectra are typically recorded in D₂O or DMSO-d₆. The presence of the hydrochloride salt can influence the chemical shifts of nearby protons and carbons, particularly the α-amino and α-carboxyl groups.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | Triplet | 1H | α-CH |

| 3.67 | Singlet | 3H | -OCH₃ |

| ~2.3 - 2.5 | Triplet | 2H | C₅-CH₂ |

| ~1.8 - 2.1 | Multiplet | 4H | C₃-CH₂, C₄-CH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~174 - 176 | C₆ (Ester Carbonyl) |

| ~171 - 173 | C₁ (Carboxyl Carbonyl) |

| ~52 - 54 | α-CH |

| ~51 - 53 | -OCH₃ |

| ~30 - 32 | C₅-CH₂ |

| ~28 - 30 | C₄-CH₂ |

| ~21 - 23 | C₃-CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2500-3300 | Broad, Strong | O-H (Carboxylic Acid) | Stretching |

| 2800-3100 | Medium | N-H (Amine HCl) | Stretching |

| 1730-1750 | Strong | C=O (Ester) | Stretching |

| 1700-1725 | Strong | C=O (Carboxylic Acid) | Stretching |

| 1500-1600 | Medium | N-H | Bending |

| 1150-1250 | Strong | C-O (Ester) | Stretching |

Mass Spectrometry (MS)

For mass spectrometry analysis, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion |

| 176.0918 | [M+H]⁺ (Calculated for C₇H₁₄NO₄⁺) |

| 158.0812 | [M+H - H₂O]⁺ |

| 144.0655 | [M+H - CH₃OH]⁺ |

| 116.0706 | [M+H - COOH - CH₃]⁺ |

Experimental Protocols

The following are standard protocols for acquiring spectroscopic data for compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS), if not already present in the solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship of spectroscopic data to structural confirmation.

References

An In-depth Technical Guide on the Solubility Profile of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known by its synonym L-α-Aminoadipic acid-δ-methyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid, L-α-Aminoadipic acid. As a hydrochloride salt, it is expected to exhibit enhanced stability and aqueous solubility compared to its free base form, a crucial characteristic for its application in pharmaceutical and biochemical research. This document provides a comprehensive overview of its solubility profile, detailing experimental methodologies for its determination and exploring its biological context.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 147780-39-0 | N/A |

| Molecular Formula | C₇H₁₄ClNO₄ | N/A |

| Molecular Weight | 211.64 g/mol | N/A |

| Synonyms | L-α-Aminoadipic acid-δ-methyl ester hydrochloride, H-Aad(Ome)-Oh HCl | N/A |

Solubility Profile

As a hydrochloride salt of an amino acid ester, this compound is anticipated to be soluble in aqueous solutions. The presence of the polar amino and carboxyl groups, along with the hydrochloride salt form, generally enhances water solubility. The methyl ester group introduces a degree of lipophilicity, which might influence its solubility in organic solvents.

The following table summarizes the expected qualitative solubility in various common solvents. It is imperative to note that these are predictions and must be confirmed through experimental analysis.

| Solvent | Expected Qualitative Solubility | Rationale |

| Water | Soluble to Highly Soluble | As a hydrochloride salt, it is generally more stable and soluble in aqueous solutions.[1] |

| Methanol | Soluble | The polar nature of methanol is expected to solvate the polar functional groups of the molecule. |

| Ethanol | Sparingly Soluble to Soluble | Lower polarity compared to methanol may result in slightly reduced solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of compounds. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Soluble | Expected to be soluble in physiological buffers, though the exact solubility may be pH-dependent. The solubility of the related compound, L-α-aminoadipic acid, in PBS (pH 7.2) is approximately 0.5 mg/ml.[2] |

| 1N HCl | Soluble | The solubility of the related compound, L-α-aminoadipic acid, in 1N HCl is approximately 10 mg/ml.[2] |

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols that can be employed to quantitatively determine the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5][6]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS) in a sealed flask or vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a clear aliquot of the supernatant. To avoid disturbing the sediment, it is advisable to use a filtered syringe. Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Potentiometric Titration for pH-Dependent Solubility

Potentiometric titration can be employed to determine the pH-dependent solubility profile of ionizable compounds. This method is particularly useful for understanding how solubility changes in different pH environments, which is critical for predicting in vivo behavior.

Methodology:

-

Instrument Setup: Calibrate a pH meter with standard buffer solutions.

-

Sample Preparation: Prepare a suspension of this compound in deionized water.

-

Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant, ensuring the pH reading has stabilized.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The point at which the solid phase disappears and the titration curve shows a characteristic inflection point can be used to calculate the intrinsic solubility and pKa values.

Biological Context: Role in Lysine Metabolism

(S)-2-Amino-6-methoxy-6-oxohexanoic acid is a derivative of L-α-aminoadipic acid (α-AAA), a key intermediate in the metabolic pathway of the essential amino acid, lysine. In humans, lysine is primarily catabolized in the liver and kidneys. The degradation of lysine converges on the formation of α-AAA, which is then further metabolized to acetyl-CoA, a central molecule in cellular energy production.[7][8][9]

The metabolic pathway from lysine to α-aminoadipic acid and its subsequent conversion is a critical biological process. Understanding this pathway provides context for the potential biological roles and applications of this compound in research.

Figure 2: Simplified metabolic pathway of L-lysine degradation to acetyl-CoA.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While quantitative data remains to be experimentally determined, the provided protocols offer a robust framework for such investigations. The established link to the lysine metabolic pathway highlights its relevance in biochemical and metabolic research. For drug development professionals, a thorough characterization of its solubility is a critical first step in evaluating its potential as a therapeutic agent or a tool for biological investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. scielo.br [scielo.br]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 8. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 9. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride (CAS No. 147780-39-0). Due to the limited availability of specific stability data for this compound in the public domain, this guide synthesizes general best practices for the storage of amino acid hydrochlorides and outlines robust experimental protocols for in-house stability assessment.

Core Concepts in Chemical Stability

The stability of a chemical compound refers to its ability to resist chemical change or degradation over time. For a pharmaceutical ingredient such as this compound, maintaining its chemical integrity is crucial for ensuring its efficacy, safety, and shelf-life. Degradation can be influenced by several factors, including temperature, humidity, light, and interaction with other chemicals.

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively published, general recommendations from suppliers and safety data sheets for similar compounds suggest the following storage conditions. It is important to note the variability in these recommendations, which underscores the need for user-specific stability testing.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Source/Rationale |

| Temperature | Store at room temperature. | General recommendation for many chemical reagents.[1] |

| Cold-chain transportation may be required. | Suggests potential sensitivity to temperature fluctuations during shipping.[1] | |

| For long-term storage, consider refrigeration (2-8 °C). | A common practice for preserving the stability of amino acid derivatives. | |

| Atmosphere | Store in an inert atmosphere (e.g., Argon, Nitrogen). | Recommended to prevent oxidation and moisture-related degradation.[1] |

| Container | Keep container tightly closed. | Prevents exposure to moisture and atmospheric contaminants.[2][3] |

| Environment | Store in a dry, cool, and well-ventilated place. | General best practice for chemical storage to minimize degradation.[2][3] |

Potential Degradation Pathways

For an amino acid derivative like this compound, several potential degradation pathways should be considered during stability studies. Understanding these pathways is fundamental to developing stability-indicating analytical methods.

Figure 1. Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ascertain the specific stability profile of this compound, a series of forced degradation and long-term stability studies should be conducted. These studies are crucial for identifying degradation products and establishing appropriate storage conditions and re-test dates.

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify likely degradation products and understand its intrinsic stability.[4][5][6]

Figure 2. General workflow for a forced degradation study.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[4] | To assess susceptibility to degradation in acidic conditions. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[4] | To evaluate stability in alkaline environments. |

| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.[4] | To determine the potential for oxidative degradation. |

| Thermal Stress | Expose the solid compound to dry heat at 60°C and 80°C for up to one week. | To assess the impact of elevated temperatures on the solid state. |

| Photostability | Expose the solid compound and its solution to a calibrated light source (e.g., ICH option 1 or 2). | To evaluate sensitivity to light. |

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.

Figure 3. Workflow for a long-term stability study.

Table 3: ICH Recommended Conditions for Long-Term Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Analytical Methodologies

A crucial component of any stability study is the use of a validated, stability-indicating analytical method. This method must be able to separate the intact compound from its degradation products.

Table 4: Recommended Analytical Techniques for Stability Assessment

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Primary method for separating the parent compound from impurities and degradation products. A reverse-phase C18 column is often a good starting point. |

| Mass Spectrometry (MS) | Used in conjunction with HPLC (LC-MS) to identify the structure of degradation products. |

| UV-Vis Spectroscopy | Can be used for quantification and to detect changes in chromophores. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To detect changes in functional groups of the solid material. |

| Karl Fischer Titration | To determine the water content, which can be critical for hydrolysis. |

Conclusion and Recommendations

The stability of this compound is a critical parameter for its use in research and drug development. While specific data is limited, this guide provides a framework for its safe storage and for the design of comprehensive stability studies.

Key Recommendations:

-

Initial Storage: For immediate use, store in a tightly sealed container at room temperature in a dry, well-ventilated area.

-

Long-Term Storage: For extended storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to minimize potential degradation.

-

Stability Testing: It is imperative for users to conduct their own forced degradation and long-term stability studies using validated, stability-indicating analytical methods to determine a precise re-test period for their specific material and storage conditions.

-

Documentation: Meticulous documentation of storage conditions and stability testing results is essential for regulatory compliance and ensuring the quality of research and development outcomes.

References

- 1. 147780-39-0|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. biopharminternational.com [biopharminternational.com]

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known as L-α-Aminoadipic acid δ-methyl ester hydrochloride, is a derivative of the endogenous amino acid L-α-Aminoadipic acid. While this compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, its biological activity is intrinsically linked to its parent compound. L-α-Aminoadipic acid is a known inhibitor of glutamine synthetase and glutamate transporters, and it exhibits gliotoxic properties. This technical guide provides a comprehensive overview of the biological activities of L-α-Aminoadipic acid, which are presumed to be relevant to its methyl ester derivative. The guide includes quantitative data, detailed experimental protocols for key assays, and diagrams of the pertinent biological pathways and experimental workflows.

Introduction

This compound is a molecule of interest in medicinal chemistry and neurobiology. Its structural similarity to L-glutamate and L-α-Aminoadipic acid suggests its potential to interact with key enzymes and transporters within the central nervous system. The esterification of the δ-carboxylic acid group may enhance its lipophilicity, potentially leading to improved cell permeability and stability compared to the parent compound, L-α-Aminoadipic acid. This guide focuses on the well-documented biological activities of L-α-Aminoadipic acid as a proxy for understanding the potential effects of its δ-methyl ester hydrochloride derivative.

Chemical Information

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride |

| Synonyms | L-α-Aminoadipic acid δ-methyl ester hydrochloride, H-Aad(OMe)-OH·HCl |

| CAS Number | 147780-39-0 |

| Molecular Formula | C₇H₁₄ClNO₄ |

| Molecular Weight | 211.64 g/mol |

| Parent Compound | L-α-Aminoadipic acid |

Biological Activity

The primary biological activities associated with the parent compound, L-α-Aminoadipic acid, are the inhibition of glutamine synthetase and glutamate transporters, as well as selective toxicity towards glial cells (gliotoxicity).

Quantitative Data

The following table summarizes the key quantitative data for the biological activity of L-α-Aminoadipic acid.

| Target | Activity | Value | Species | Reference |

| Glutamine Synthetase | Competitive Inhibition (Ki) | 209 µM | Not specified | [1] |

| Glutamate Transporter | Inhibition (Ki) | 192 µM | Not specified | [1] |

| Astrocyte Toxicity | EC50 (Karyopyknosis) | 0.10 mM (L-isomer) | Mouse | [2] |

Mechanism of Action

L-α-Aminoadipic acid exerts its biological effects through the following primary mechanisms:

-

Inhibition of Glutamine Synthetase: As a structural analog of glutamate, L-α-aminoadipic acid competitively inhibits glutamine synthetase, the enzyme responsible for converting glutamate and ammonia into glutamine. This disruption of glutamine synthesis can have significant downstream effects on neurotransmission and cellular metabolism.

-

Inhibition of Glutamate Transporters: L-α-Aminoadipic acid can also inhibit the uptake of glutamate from the synaptic cleft by glutamate transporters, primarily located on glial cells. This leads to an increase in extracellular glutamate levels, which can be excitotoxic.

-

Gliotoxicity: The accumulation of L-α-aminoadipic acid within astrocytes, coupled with the disruption of glutamate homeostasis, leads to selective toxicity and cell death in glial populations.

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-α-Aminoadipic Acid Action

Caption: L-α-Aminoadipic acid inhibits glutamate transporters and glutamine synthetase in astrocytes.

Experimental Workflow for Determining Inhibitor Ki

Caption: Workflow for determining the inhibition constant (Ki) of a compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the parent compound, L-α-Aminoadipic acid. These protocols can be adapted for the evaluation of this compound.

Glutamine Synthetase Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)

This protocol is adapted from a method for determining glutamine synthetase activity by measuring the production of ADP, which is coupled to the oxidation of NADH.

Materials:

-

Imidazole-HCl buffer (100 mM, pH 7.1)

-

L-Glutamate solution (3 M)

-

ATP solution (250 mM)

-

Phosphoenolpyruvate (PEP) solution

-

MgCl₂ solution

-

KCl solution

-

NH₄Cl solution

-

β-NADH solution (12.8 mM)

-

Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme solution

-

Purified glutamine synthetase

-

This compound (or L-α-Aminoadipic acid) solution at various concentrations

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction cocktail containing imidazole-HCl buffer, L-glutamate, ATP, MgCl₂, KCl, and NH₄Cl.

-

In a cuvette, combine the reaction cocktail, PEP solution, and β-NADH solution.

-

Add the PK/LDH enzyme solution and incubate at 37°C until the absorbance at 340 nm is stable.

-

To the "test" cuvette, add the glutamine synthetase enzyme solution and the inhibitor solution. To the "control" cuvette, add buffer instead of the inhibitor.

-

Immediately start monitoring the decrease in absorbance at 340 nm for approximately 10 minutes. The rate of NADH oxidation is proportional to the glutamine synthetase activity.

-

Perform the assay with multiple concentrations of the inhibitor and substrate.

-

Calculate the initial reaction velocities (V) from the linear portion of the absorbance curves.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting 1/V versus 1/[Substrate] (Lineweaver-Burk plot) or by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where IC50 is the inhibitor concentration that produces 50% inhibition, and [S] is the substrate concentration.

Glutamate Transporter Inhibition Assay (Radiolabeled Substrate Uptake)

This protocol describes a method to measure the inhibition of glutamate uptake into synaptosomes or cultured cells using a radiolabeled substrate.

Materials:

-

HEPES-buffered saline (HBS)

-

Synaptosomal preparation or cultured astrocytes

-

L-[³H]glutamate (radiolabeled substrate)

-

This compound (or L-α-Aminoadipic acid) solution at various concentrations

-

Scintillation fluid

-

Scintillation counter

-

Filter paper and filtration apparatus

Procedure:

-

Prepare synaptosomes from rodent brain tissue or use cultured astrocytes.

-

Pre-incubate the synaptosomes or cells with various concentrations of the inhibitor in HBS at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the uptake by adding a solution of L-[³H]glutamate (at a concentration near its Km for the transporter).

-

Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.

-

Terminate the uptake by rapid filtration through filter paper, followed by washing with ice-cold HBS to remove extracellular radiolabel.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity taken up by the cells using a scintillation counter.

-

Determine the non-specific uptake by including a sample with a high concentration of a known potent glutamate transporter inhibitor (e.g., TBOA).

-

Subtract the non-specific uptake from all measurements to obtain the specific uptake.

-

Plot the percentage of inhibition of specific uptake against the inhibitor concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation as described in the previous protocol.

Gliotoxicity Assay (Cell Viability/Karyopyknosis)

This protocol is for assessing the toxic effects of the compound on cultured astrocytes.

Materials:

-

Primary astrocyte cultures

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound (or L-α-Aminoadipic acid) solution at various concentrations

-

Nuclear stain (e.g., Hoechst 33342 or DAPI)

-

Glial Fibrillary Acidic Protein (GFAP) antibody for astrocyte identification

-

Fluorescence microscope

Procedure:

-

Plate primary astrocytes in multi-well plates and allow them to adhere and grow for several days.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

After the treatment period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells and stain with an anti-GFAP antibody to identify astrocytes.

-

Counterstain the cell nuclei with Hoechst 33342 or DAPI.

-

Using a fluorescence microscope, visualize and count the number of GFAP-positive cells with pyknotic (condensed and shrunken) nuclei, which is an indicator of apoptosis or necrosis.

-

Calculate the percentage of gliotoxicity for each concentration of the test compound.

-

Plot the percentage of gliotoxicity against the compound concentration to determine the EC50 value (the concentration that causes 50% of the maximal toxic effect).

Conclusion

While this compound is primarily a synthetic intermediate, its biological activity is likely to mirror that of its parent compound, L-α-Aminoadipic acid. The data and protocols presented in this guide provide a robust framework for investigating its potential as an inhibitor of glutamine synthetase and glutamate transporters, and for assessing its gliotoxic effects. Further research is warranted to directly characterize the biological activity of the δ-methyl ester hydrochloride derivative and to understand how the chemical modification influences its potency, selectivity, and pharmacokinetic properties. This information will be crucial for any future development of this compound or its analogs as therapeutic agents for neurological disorders.

References

An In-depth Technical Guide to L-α-Aminoadipic acid δ-methyl ester hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-α-Aminoadipic acid δ-methyl ester hydrochloride is a key synthetic intermediate with significant applications in pharmaceutical research and biochemistry. As a derivative of L-α-aminoadipic acid, a metabolite of lysine, this compound serves as a versatile building block for the synthesis of a variety of bioactive molecules, particularly in the realm of neuroscience and peptide-based therapeutics. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, key quantitative data, and its established and potential applications in scientific research and drug development.

Introduction and Historical Context

L-α-Aminoadipic acid itself has been a subject of interest for decades, primarily due to its role as a precursor in the biosynthesis of penicillin and cephalosporin antibiotics by certain fungi.[1][2][3][4] Its discovery as a gliotoxin, a substance toxic to glial cells, particularly astrocytes, has made it a valuable tool in neuroscience research to study the roles of these cells in the central nervous system.[5][6][7][8][9] The L-isomer of α-aminoadipic acid has been shown to be more potent in its gliotoxic effects compared to the D-isomer.[6]

The development of the δ-methyl ester hydrochloride derivative provided researchers with a more stable and soluble compound, enhancing its utility as a synthetic intermediate.[10][11] This modification allows for more controlled chemical reactions, particularly in peptide synthesis and the construction of complex organic molecules.[10][12] While a specific date for the discovery of L-α-Aminoadipic acid δ-methyl ester hydrochloride is not prominently documented, its emergence is intrinsically linked to the broader development of amino acid protection and activation strategies in organic chemistry.

Physicochemical Properties and Data

A summary of the key quantitative and qualitative data for L-α-Aminoadipic acid δ-methyl ester hydrochloride is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₄ | [10][11] |

| Molecular Weight | 211.64 g/mol | [10][11] |

| CAS Number | 147780-39-0 | [10][11] |

| Appearance | White to off-white powder | [10] |

| Purity | ≥98% (by NMR) | [10][13] |

| Solubility | Soluble in water | [10] |

| Storage | 2-8°C | [10] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of L-α-Aminoadipic acid δ-methyl ester hydrochloride is the direct esterification of L-α-Aminoadipic acid using methanol in the presence of an activating agent, such as thionyl chloride or trimethylchlorosilane (TMSCl). The TMSCl method is often preferred due to its mild reaction conditions and high yields.[14][15]

General Experimental Protocol for Synthesis via Trimethylchlorosilane

This protocol is based on a general method for the synthesis of amino acid methyl ester hydrochlorides and is expected to yield good to excellent results for L-α-Aminoadipic acid.[14][15][16][17]

Materials:

-

L-α-Aminoadipic acid

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add L-α-Aminoadipic acid (1 equivalent).

-

Under a fume hood, slowly add anhydrous methanol to the flask with stirring until the amino acid is suspended.

-

Cool the suspension in an ice bath.

-

Slowly add trimethylchlorosilane (2-3 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting solid is L-α-Aminoadipic acid δ-methyl ester hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).

Expected Yield: While specific yields for this particular reaction are not widely published, the general method is reported to provide good to excellent yields, typically in the range of 80-95%.[14][17]

Characterization

The synthesized product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. The presence of a singlet around 3.6-3.7 ppm in the ¹H NMR spectrum is indicative of the methyl ester group.[18][19][20]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[21]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as the ester carbonyl and the amine hydrochloride.

Applications in Research and Drug Development

L-α-Aminoadipic acid δ-methyl ester hydrochloride is primarily utilized as a versatile intermediate in several areas of research.

Peptide Synthesis

As a protected amino acid, it serves as a crucial building block in the synthesis of peptides.[10] The methyl ester group protects the δ-carboxyl group, allowing for selective peptide bond formation at the α-amino and α-carboxyl groups. This is particularly useful for incorporating the aminoadipic acid residue into peptide chains to create novel peptidomimetics with potential therapeutic properties.

Neuroscience Research

Given the known gliotoxic effects of its parent compound, L-α-Aminoadipic acid, the δ-methyl ester hydrochloride can be used as a precursor to synthesize probes and other molecules to study the mechanisms of astrocyte function and their role in neurological disorders.[9][10][22] L-α-Aminoadipic acid has been shown to inhibit the production of kynurenic acid, an antagonist of excitatory amino acid receptors, suggesting a role in modulating neuronal excitability.[23]

Synthesis of Bioactive Molecules

The compound is a key starting material for the synthesis of various complex organic molecules.[10] Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor for the development of novel therapeutics, particularly those targeting neurological disorders.[10][12]

Mandatory Visualizations

Experimental Workflow: Synthesis of L-α-Aminoadipic acid δ-methyl ester hydrochloride

References

- 1. Use of alpha-aminoadipic acid for the biosynthesis of penicillin N and cephalosporin C by a Cephalosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of cephalosporin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of cephalosporin C from amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereospecificity of the gliotoxic and anti-neurotoxic actions of alpha-aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Putative gliotoxin, alpha-aminoadipic acid, fails to kill hippocampal astrocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. CAS 147780-39-0: L-.alpha.-Aminoadipic acid-.delta.-methyl… [cymitquimica.com]

- 12. chemimpex.com [chemimpex.com]

- 13. cdn.usbio.net [cdn.usbio.net]

- 14. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. researchgate.net [researchgate.net]

- 20. L-Methionine methyl ester hydrochloride(2491-18-1) 1H NMR [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. apexbt.com [apexbt.com]

- 23. L-alpha-aminoadipic acid as a regulator of kynurenic acid production in the hippocampus: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Elucidation of CAS 147780-39-0 (L-α-Aminoadipic acid-δ-methyl ester hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 147780-39-0. This molecule, chemically known as L-α-Aminoadipic acid-δ-methyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. It serves as a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceutical compounds and as a research tool in biochemical studies.[1] L-α-aminoadipic acid itself is recognized for its role as a glutamine synthetase inhibitor and its gliotoxic properties, making its derivatives, such as the δ-methyl ester, of significant interest in neuroscience and drug discovery. The parent compound is also a key intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi and some other eukaryotes.[2][3]

Chemical Structure and Physicochemical Properties

The compound is the hydrochloride salt of the δ-methyl ester of L-α-aminoadipic acid. The presence of a chiral center at the α-carbon, the amino group, a free carboxylic acid, and a methyl ester functionality makes it a versatile building block.

Table 1: Physicochemical Properties of CAS 147780-39-0

| Property | Value | Reference |

| CAS Number | 147780-39-0 | [1] |

| Chemical Name | L-α-Aminoadipic acid-δ-methyl ester hydrochloride | [1] |

| Synonyms | (S)-2-Aminohexanedioic Acid 6-Methyl Ester Hydrochloride, H-Aad(Ome)-Oh Hcl | |

| Molecular Formula | C7H14ClNO4 | [1] |

| Molecular Weight | 211.64 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Often cited as ≥98% (NMR) by commercial suppliers | [1][4] |

| Storage | 2-8°C |

Structural Elucidation Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The purity of commercial batches is often confirmed by NMR.[1][4]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~3.8 - 3.9 | t | 1H | H-2 (α-proton) | The α-proton is coupled to the adjacent methylene protons (H-3). |

| ~3.65 | s | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet. |

| ~2.4 | t | 2H | H-5 | These protons are adjacent to the ester carbonyl and the H-4 methylene group. |

| ~1.9 - 2.1 | m | 2H | H-3 | This methylene group is adjacent to the chiral center and H-4. |

| ~1.7 - 1.8 | m | 2H | H-4 | This methylene group is situated between the H-3 and H-5 methylene groups. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~176-178 | C-1 (Carboxyl) | The chemical shift of the free carboxylic acid carbon. |

| ~174-176 | C-6 (Ester Carbonyl) | The ester carbonyl carbon is typically found slightly upfield from the carboxylic acid carbon. |

| ~54-56 | C-2 (α-carbon) | The carbon atom attached to the amino group. |

| ~52-54 | -OCH₃ | The methyl carbon of the ester group. |

| ~32-34 | C-5 | The carbon adjacent to the ester carbonyl. |

| ~28-30 | C-3 | The carbon adjacent to the α-carbon. |

| ~22-24 | C-4 | The central methylene carbon in the aliphatic chain. |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: For the free base (C7H13NO4), the expected exact mass would be approximately 175.08 g/mol . In electrospray ionization (ESI) in positive mode, a prominent peak at m/z [M+H]⁺ of ~176.09 would be expected.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), the carboxyl group (-COOH), and cleavage of the aliphatic chain.

Infrared (IR) Spectroscopy

IR spectroscopy would identify the key functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2500-3300 (broad) | O-H stretch | Carboxylic acid hydroxyl group. |

| ~2800-3200 | N-H stretch | Ammonium salt (from the hydrochloride). |

| ~1730-1750 | C=O stretch | Ester carbonyl. |

| ~1700-1725 | C=O stretch | Carboxylic acid carbonyl. |

| ~1150-1250 | C-O stretch | Ester C-O bond. |

Experimental Protocols

Synthesis of L-α-Aminoadipic acid-δ-methyl ester hydrochloride

A plausible and efficient method for the synthesis of this compound is the esterification of the parent amino acid using methanol in the presence of a catalyst. The following protocol is adapted from a general procedure for the synthesis of amino acid methyl ester hydrochlorides.[6]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for L-α-Aminoadipic acid-δ-methyl ester hydrochloride.

Protocol:

-

Reaction Setup: To a stirred solution of anhydrous methanol (100 mL) in a round-bottom flask cooled to 0°C in an ice bath, slowly add thionyl chloride (1.2 equivalents).

-

Addition of Amino Acid: After the addition of thionyl chloride is complete, add L-α-aminoadipic acid (1 equivalent) portion-wise to the solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a methanol/diethyl ether solvent system to yield the final product as a white solid.

-

Characterization: Confirm the structure and purity of the product using NMR, MS, and IR spectroscopy.

General Protocol for NMR, MS, and IR Analysis

-

NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz spectrometer.

-

Mass Spectrometry: A dilute solution of the sample in a suitable solvent (e.g., methanol/water) is infused into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole).

-

IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Biological Context and Signaling Pathways

L-α-aminoadipic acid, the parent compound of CAS 147780-39-0, is a known modulator of several biological pathways.

Lysine Biosynthesis (α-Aminoadipate Pathway)

In many fungi and some other lower eukaryotes, L-α-aminoadipate is a key intermediate in the biosynthesis of lysine.[2][3] This pathway is a potential target for the development of antifungal agents.

Caption: The α-Aminoadipate pathway for L-lysine biosynthesis.

Glutamine Synthetase Inhibition and Gliotoxicity

L-α-aminoadipic acid is known to be a selective gliotoxin, meaning it is toxic to glial cells, particularly astrocytes. This toxicity is linked to its ability to inhibit glutamine synthetase, an enzyme crucial for glutamate and ammonia metabolism in the brain.[7] Inhibition of this enzyme disrupts the glutamate-glutamine cycle, leading to an accumulation of glutamate and subsequent excitotoxicity.

Caption: Inhibition of the Glutamate-Glutamine cycle by L-α-Aminoadipic Acid.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]

- 3. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. bmse000429 DL-2-Aminoadipic Acid at BMRB [bmrb.io]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Glutamine Synthetase Inhibition in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is a derivative of the endogenous metabolite L-2-aminoadipic acid (L-AAA), a molecule of burgeoning interest in neuroscience and metabolic research. While direct experimental data on this specific methoxy derivative is limited, its structural similarity to L-AAA provides a strong foundation for exploring its potential research applications. This technical guide consolidates the extensive research on L-AAA to project the likely biological activities and therapeutic potential of its methoxy derivative. The primary areas of investigation are twofold: its role as a modulator of glutamatergic neurotransmission and astrocyte function within the central nervous system, and its influence on glucose homeostasis and insulin secretion, positioning it as a tool for diabetes and metabolic disease research. This document provides a comprehensive overview of the parent compound's mechanisms of action, quantitative data from key studies, detailed experimental protocols, and conceptual signaling pathways to guide future research into this promising molecule.

Introduction

This compound is the hydrochloride salt of the 6-methyl ester of (S)-2-aminoadipic acid. The introduction of the methyl ester group may alter the compound's physiochemical properties, such as lipophilicity and cell permeability, potentially modifying its pharmacokinetic and pharmacodynamic profile compared to its parent compound, L-2-aminoadipic acid (L-AAA). L-AAA is an intermediate in the lysine degradation pathway and has been identified as a bioactive molecule with significant effects in both the central nervous system and peripheral metabolic processes.

The hydrochloride salt form typically enhances the stability and solubility of the compound in aqueous solutions, making it amenable for use in a wide range of in vitro and in vivo experimental settings. This guide will explore the potential research applications of this compound by extrapolating from the known biological activities of L-AAA.

Chemical and Physical Properties

A summary of the computed chemical and physical properties of the parent molecule, (S)-2-amino-6-methoxy-6-oxohexanoic acid, is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₄ | PubChem[1] |

| Molecular Weight | 175.18 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-amino-6-methoxy-6-oxohexanoic acid | PubChem[1] |

| CAS Number | 147780-40-3 | PubChem[1] |

| XLogP3 | -2.8 | PubChem[1] |

Potential Research Applications in Neuroscience

L-AAA is recognized as a glutamate analogue and a selective astrocytic toxin, making it a valuable tool for neuroscientific research. These properties suggest that this compound could be investigated for similar activities.

Modulation of Glutamatergic Neurotransmission

L-AAA interacts with glutamate receptors, though its effects can be complex, exhibiting both agonist and antagonist properties depending on the receptor subtype and the specific stereoisomer. L-2-aminoadipic acid has been shown to antagonize neuroexcitatory activity at the N-methyl-D-aspartate (NMDA) receptor[2].

Quantitative Data on Glutamate Receptor Activity of L-AAA and Derivatives

| Compound | Receptor | Activity | Potency (IC₅₀/EC₅₀) | Reference |

| (2R,4S)-4-methyl-AA | NMDA Receptor | Antagonist | IC₅₀ = 300 µM | [3] |

| (2S,5RS)-5-methyl-AA | NMDA Receptor | Agonist | EC₅₀ = 110 µM | [3] |

| (S)-AA | mGluR2 | Agonist | EC₅₀ = 35 µM | [3] |

| (2S,4S)-4-methyl-AA | mGluR2 | Agonist | EC₅₀ = 76 µM | [3] |

| LY393053 | mGluR1α | Antagonist | IC₅₀ = 1.0 µM | [4] |

| LY393053 | mGluR5α | Antagonist | IC₅₀ = 1.6 µM | [4] |

Astrocyte-Specific Toxicity

L-AAA is known to be selectively toxic to astrocytes, leading to their dysfunction and death. This gliotoxic effect has been utilized to create animal models of diseases involving astrocyte pathology, such as depression[5][6]. The presence of 0.10 mM L-alpha-aminoadipic acid for 40 hours caused pyknosis in 50% of cultured astrocytes[7]. Concentrations of 0.35–1.4 mM L-AAA have been shown to decrease the expression of glial fibrillary acidic protein (GFAP), a marker for astrocytes[8].

Experimental Workflow: L-AAA Induced Mouse Model of Depression

Caption: Workflow for inducing a depressive-like phenotype in mice using L-AAA.

Modulation of Kynurenic Acid Production

L-AAA has been shown to inhibit the production of kynurenic acid, a broad-spectrum antagonist of excitatory amino acid receptors, in brain tissue[9]. This effect is likely mediated by its action on astrocytes, which are the primary producers of kynurenic acid in the brain. A concentration of 500 µM L-AAA lowered the kynurenic acid concentration in the dialysate by 47% with precursor loading and 28% without[9].

Potential Research Applications in Metabolic Disorders

Recent metabolomic studies have highlighted L-AAA as a significant biomarker and modulator of metabolic homeostasis, particularly in the context of diabetes and obesity.

Regulation of Glucose Homeostasis and Insulin Secretion

L-AAA has been identified as a strong predictor of incident diabetes[10][11]. Individuals with the highest quartile of plasma 2-AAA concentrations have a more than four-fold increased risk of developing diabetes[10]. Paradoxically, administration of 2-AAA has been shown to lower fasting plasma glucose levels in mice and enhance insulin secretion from pancreatic β-cell lines, as well as from murine and human islets[10][12]. This suggests a complex role for L-AAA in glucose regulation, where it may act as a signaling molecule in response to metabolic stress.

Signaling Pathway: L-AAA in Pancreatic β-Cells

Caption: Proposed mechanism of L-AAA-mediated enhancement of insulin secretion.

Role in Adipogenesis and Lipid Metabolism

Circulatory L-AAA levels are positively associated with obesity-related factors, and excess L-AAA has been shown to impair insulin signaling in insulin-sensitive cells like adipocytes[13]. Conversely, other studies have shown that 2-AAA treatment in diet-induced obese mice significantly reduced body weight and fat accumulation[14]. This was associated with increased energy expenditure due to enhanced adipocyte thermogenesis and stimulated lipolysis[14].

Lysine Degradation Pathway

This compound is a synthetic derivative, but its parent compound, L-AAA, is a natural product of the lysine degradation pathway. Understanding this pathway is crucial for interpreting the biological context of L-AAA. The degradation of L-lysine primarily occurs in the liver mitochondria via the saccharopine pathway.

Diagram: Lysine Degradation to L-2-Aminoadipic Acid

References

- 1. (S)-2-amino-6-methoxy-6-oxohexanoic acid | C7H13NO4 | CID 10511452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glutamate receptor ligands: synthesis, stereochemistry, and enantiopharmacology of methylated 2-aminoadipic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the activity of a novel metabotropic glutamate receptor antagonist (+/-)-2-amino-2-(3-cis and trans-carboxycyclobutyl-3-(9-thioxanthyl)propionic acid) in the in vitro neonatal spinal cord and in an in vivo pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. L-alpha-amino adipic acid provokes depression-like behaviour and a stress related increase in dendritic spine density in the pre-limbic cortex and hippocampus in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L-alpha-aminoadipic acid as a regulator of kynurenic acid production in the hippocampus: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Aminoadipic acid (2-AAA) as a potential biomarker for insulin resistance in childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride and its Parent Compound in Amino Acid Metabolism

Disclaimer: Direct experimental data on the specific role of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride in amino acid metabolism is not available in the current scientific literature. This guide provides a comprehensive overview of its parent compound, L-α-Aminoadipic acid (L-AAA), which has a well-documented role in lysine metabolism and as a modulator of glutamate-related pathways. The potential role of this compound is discussed based on its chemical structure as a methyl ester derivative of L-AAA.

Introduction

This compound is the hydrochloride salt of the methyl ester of L-α-Aminoadipic acid. While this specific derivative is primarily available as a chemical reagent, its parent compound, L-α-Aminoadipic acid (L-AAA), is a key intermediate in the catabolism of the essential amino acid L-lysine in mammals.[1][2][3] Furthermore, L-AAA is recognized as a bioactive molecule, exhibiting gliotoxic properties and acting as a competitive inhibitor of both glutamine synthetase and glutamate transporters.[4][5][6][7]

The esterification of the C6-carboxyl group to a methyl ester in (S)-2-Amino-6-methoxy-6-oxohexanoic acid suggests a potential modification to enhance its lipophilicity and cell permeability. This is a common strategy in medicinal chemistry to create prodrugs that can more readily cross cell membranes, where they may be hydrolyzed by intracellular esterases to release the active parent compound, L-AAA. This guide will delve into the established metabolic roles of L-AAA and provide a framework for understanding the potential biological activities of its methyl ester derivative.

Role of L-α-Aminoadipic Acid in Lysine Metabolism

In mammals, the primary route for L-lysine degradation is the saccharopine pathway, which occurs in the mitochondria, predominantly in the liver.[1][2][8] L-α-Aminoadipic acid is a central intermediate in this pathway.[3][9][10]

The initial steps involve the condensation of L-lysine with α-ketoglutarate to form saccharopine, a reaction catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase, which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities.[2][11][12] Saccharopine is then cleaved to yield L-glutamate and α-aminoadipic semialdehyde.[12][13] Subsequently, α-aminoadipic semialdehyde is oxidized by α-aminoadipic semialdehyde dehydrogenase to form L-α-Aminoadipic acid.[2][12] L-AAA is then transaminated to α-ketoadipate, which is further metabolized to acetyl-CoA, feeding into the citric acid cycle.[2][9]

References

- 1. lysine degradation I (saccharopine pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]